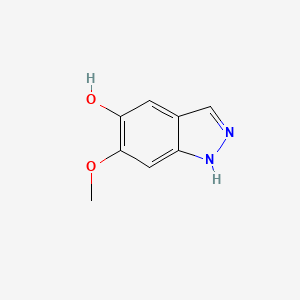

6-Methoxy-1H-indazol-5-ol

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Biology

Nitrogen-containing heterocycles are a cornerstone of modern chemical biology and medicinal chemistry. ijcaonline.orgopenmedicinalchemistryjournal.comencyclopedia.pubijsrtjournal.comfrontiersin.org Their prevalence in nature is vast, forming the core structures of essential biomolecules such as nucleic acids, vitamins, and hormones. ijcaonline.orgencyclopedia.pubijsrtjournal.com This natural abundance underscores their inherent biocompatibility and their ability to interact with a wide array of biological targets. openmedicinalchemistryjournal.comsamipubco.com

In the realm of drug discovery, these compounds are of paramount importance. openmedicinalchemistryjournal.comijsrtjournal.comresearchgate.netnih.gov An estimated 59% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle, highlighting their privileged status in pharmaceutical development. openmedicinalchemistryjournal.comencyclopedia.pub The presence of nitrogen atoms within the heterocyclic ring imparts unique physicochemical properties, including the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological macromolecules like proteins and DNA. encyclopedia.pub This capacity for specific interaction allows for the modulation of biological pathways, making nitrogen heterocycles key components in the design of drugs targeting a wide range of diseases. frontiersin.orgsamipubco.com

The structural diversity of nitrogen-containing heterocycles allows for fine-tuning of their pharmacological profiles. openmedicinalchemistryjournal.com Chemists can systematically modify the ring system and its substituents to optimize potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of a broad spectrum of therapeutic agents, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer drugs. researchgate.netnih.govbenthamdirect.com

Overview of Indazole as a Privileged Structure in Medicinal Chemistry and Chemical Synthesis

Among the vast landscape of nitrogen-containing heterocycles, the indazole scaffold has emerged as a particularly "privileged structure" in medicinal chemistry. samipubco.comnih.govnih.gov A privileged structure is a molecular framework that can serve as a versatile template for the development of ligands for multiple biological targets. samipubco.com The indazole core, a bicyclic system consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, embodies this concept perfectly. samipubco.comchemicalbook.comnih.gov

The significance of the indazole scaffold lies in its unique combination of structural rigidity and the potential for diverse chemical modifications. This allows medicinal chemists to create large libraries of compounds for structure-activity relationship (SAR) studies, a critical process in drug optimization. samipubco.com The indazole nucleus is found in a number of approved drugs, demonstrating its therapeutic relevance. researchgate.netnih.gov For instance, axitinib (B1684631) and pazopanib (B1684535) are indazole-containing kinase inhibitors used in cancer therapy, while benzydamine (B159093) is an anti-inflammatory agent. researchgate.netnih.govrsc.org

The broad range of biological activities associated with indazole derivatives is extensive, encompassing anti-inflammatory, antimicrobial, anti-HIV, antiarrhythmic, and anticancer properties. researchgate.netbenthamdirect.comnih.gov This wide therapeutic window has cemented the indazole scaffold as a valuable starting point for the design of novel drugs targeting a multitude of diseases. samipubco.comnih.gov

The history of indazole chemistry dates back to the late 19th century. Emil Fischer, a Nobel laureate, was among the first to describe the indazole ring system, defining it as a pyrazole ring fused to a benzene ring. nih.govjmchemsci.com Early research focused on the fundamental synthesis and characterization of this novel heterocyclic system.

Over the decades, and particularly in recent years, research into indazoles has intensified significantly. researchgate.netbenthamdirect.comnih.govbenthamdirect.com This surge in interest is largely driven by the discovery of their diverse pharmacological activities. researchgate.netnih.govnih.gov The evolution of synthetic methodologies has played a crucial role in this progress, with the development of more efficient and selective methods for the preparation of indazole derivatives. nih.govbenthamdirect.com These advancements have enabled the exploration of a wider chemical space and the generation of more complex and potent bioactive molecules. nih.govbenthamdirect.com

The recognition of indazole as a privileged scaffold has further propelled research in this area. samipubco.comnih.govbenthamdirect.com Today, the indazole core is a key component in numerous ongoing drug discovery programs, with researchers continuously exploring its potential in developing new therapies for various diseases, including cancer, inflammatory disorders, and infectious diseases. samipubco.comresearchgate.netrsc.org

A key feature of the indazole system is the phenomenon of annular tautomerism, where the nitrogen-bound hydrogen atom can reside on either of the two nitrogen atoms in the pyrazole ring. nih.govresearchgate.netbeilstein-journals.org This gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.govresearchgate.net A third, less common tautomer, 3H-indazole, is also possible but is generally not a significant contributor. chemicalbook.comresearchgate.net The position of this hydrogen atom significantly influences the molecule's electronic distribution, reactivity, and biological properties. nih.gov

The two main tautomers, 1H-indazole and 2H-indazole, exist in equilibrium. thieme-connect.de The 1H-tautomer is often referred to as the "benzenoid" form, while the 2H-tautomer is described as the "quinonoid" form. researchgate.netbeilstein-journals.org In the solid state and in solution, N-unsubstituted indazoles predominantly exist as the 1H-tautomer. thieme-connect.de The differentiation between these tautomers is often achieved through spectroscopic methods, particularly NMR spectroscopy. jmchemsci.com

Extensive experimental and computational studies have been conducted to determine the relative thermodynamic stabilities of the 1H- and 2H-indazole tautomers. nih.govresearchgate.netthieme-connect.dersc.org The consensus is that the 1H-indazole tautomer is the more stable and predominant form. nih.govnih.govnih.govresearchgate.net

Theoretical calculations, such as MP2/6-31G**, have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 kcal/mol. chemicalbook.comrsc.org Thermochemical and photophysical studies have corroborated these findings, indicating the greater stability of the 1H-form, irrespective of the solvent. chemicalbook.comthieme-connect.de The free energy difference between the 1H- and 2H-tautomers is estimated to be around 2.3 kcal/mol in favor of the 1H-form. chemicalbook.com For substituted indazoles, such as 1-methyl-1H-indazole and 2-methyl-2H-indazole, the 1-methyl derivative is found to be more stable by 3.2-3.6 kcal/mol. thieme-connect.de This inherent stability of the 1H-indazole tautomer is a crucial factor in its prevalence and its typical representation in chemical literature.

Tautomeric Considerations of the Indazole System (1H- and 2H-Indazole)

Rationale for Focused Academic Inquiry into 6-Methoxy-1H-indazol-5-ol

The specific compound This compound has garnered attention in academic research due to the unique combination of functional groups on the indazole scaffold. The presence of a methoxy (B1213986) group at the 6-position and a hydroxyl group at the 5-position significantly influences the molecule's electronic properties and potential for biological activity.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group is a hydrogen bond acceptor. This dual functionality can enhance the molecule's ability to interact with biological targets. smolecule.com Furthermore, these substituents can be chemically modified, making this compound a versatile building block for the synthesis of more complex derivatives. smolecule.com

Research has indicated that this compound and its derivatives exhibit promising biological activities. For instance, some indazole derivatives with similar substitution patterns have been investigated for their potential as anti-inflammatory and anticancer agents. smolecule.comsmolecule.com The substitution pattern of this compound makes it an interesting candidate for further investigation in these and other therapeutic areas. The focused academic inquiry into this specific compound aims to elucidate its synthesis, reactivity, and full spectrum of biological activities, potentially leading to the development of new and effective therapeutic agents. smolecule.com

Data on Indazole and its Derivatives

Table 1: Physicochemical Properties of Indazole Tautomers

| Property | 1H-Indazole | 2H-Indazole |

|---|---|---|

| Relative Stability | More stable nih.govresearchgate.netthieme-connect.dersc.org | Less stable nih.govresearchgate.netthieme-connect.dersc.org |

| Energy Difference | - | ~3.6 kcal/mol higher than 1H-indazole chemicalbook.comrsc.org |

| Dipole Moment | 1.60 D thieme-connect.de | Higher than 1H-indazole thieme-connect.de |

| Basicity | Weaker base chemicalbook.com | Stronger base chemicalbook.com |

Table 2: Selected Biologically Active Indazole Derivatives

| Compound Name | Therapeutic Area | Mechanism of Action (if known) |

|---|---|---|

| Axitinib | Oncology | Kinase inhibitor researchgate.netnih.govrsc.org |

| Pazopanib | Oncology | Tyrosine kinase inhibitor researchgate.netnih.govrsc.org |

| Benzydamine | Anti-inflammatory | - |

| Granisetron | Antiemetic | 5-HT3 receptor antagonist nih.govjmchemsci.com |

| Niraparib | Oncology | PARP inhibitor nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-3-6-5(2-7(8)11)4-9-10-6/h2-4,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXORVYCSNUUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654017 | |

| Record name | 6-Methoxy-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92224-23-2 | |

| Record name | 6-Methoxy-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 6 Methoxy 1h Indazol 5 Ol and Its Derivatives

Reaction Mechanism Elucidation in Synthetic Transformations

Understanding the precise reaction pathways for the synthesis of substituted indazoles like 6-Methoxy-1H-indazol-5-ol is fundamental for optimizing reaction conditions and improving yields. Various synthetic strategies for the indazole core have been developed, and their mechanisms are subjects of detailed investigation.

For instance, the synthesis of 1H-indazoles can be achieved through methods like the intramolecular Ullmann-type reaction or the reaction of ortho-halobenzaldehydes with hydrazines. researchgate.net A notable reaction involves the addition of NH-indazoles to formaldehyde (B43269). nih.govacs.orgresearchgate.net Studies on nitro-substituted indazoles reacting with formaldehyde in aqueous hydrochloric acid have shown that the reaction proceeds through the formation of N1-CH2OH derivatives. nih.govacs.org The mechanism is believed to involve the reaction of the neutral indazole tautomer with protonated formaldehyde, as it is a significantly weaker base than the indazole itself. nih.gov

Another modern approach is the visible light-mediated heterodifunctionalization of alkynylazobenzenes, which provides a pathway to 2H-indazoles. acs.org Mechanistic experiments for this transformation suggest that light is crucial for the reaction, indicating the involvement of an excited state of the alkynylazobenzene molecule. acs.org

Computational Analysis of Reaction Pathways

Computational chemistry offers powerful tools to map the potential energy surfaces of chemical reactions, identify transition states, and calculate activation barriers, thereby elucidating reaction mechanisms at a molecular level. For indazole synthesis, Density Functional Theory (DFT) calculations are frequently employed.

In the synthesis of 2H-indazoles from ortho-alkylazobenzenes mediated by iodine, DFT calculations have revealed a radical chain mechanism. nih.gov Similarly, in the development of synthetic routes to fluorinated indazoles via an intramolecular Ullmann-type reaction, quantum chemical calculations were used to study the reaction mechanism. researchgate.net

While direct computational studies on the reaction pathways for this compound are not extensively documented in the cited literature, the principles from related systems are applicable. For example, in the reaction of indazoles with formaldehyde, theoretical calculations have been used to explore the thermodynamic aspects and stability of the resulting isomers, even though detailed kinetic modeling of the mechanism was not the primary focus. nih.gov

Experimental Verification of Proposed Mechanisms

Experimental techniques are essential to validate the mechanisms proposed by computational studies. A combination of spectroscopic and crystallographic methods is often used to identify intermediates and products, providing concrete evidence for a particular reaction pathway.

In the study of the reaction between NH-indazoles and formaldehyde, the mechanism of N1-CH2OH derivative formation was determined through extensive experimental work using solution and solid-state Nuclear Magnetic Resonance (NMR) and X-ray crystallography. nih.govacs.orgresearchgate.net These methods allowed for the unambiguous characterization of the 1-substituted and, for the first time, the 2-substituted derivatives, confirming the proposed reaction outcomes. nih.govacs.org For example, the structures of four different (1H-indazol-1-yl)methanol derivatives were confirmed by X-ray crystallography. nih.gov The formation of hemiaminal intermediates, which could potentially lose water to form unknown nonaromatic cations, was also considered based on the experimental observations. nih.govacs.org

Theoretical Studies on Tautomeric Equilibria and Isomer Stability

Indazole derivatives, including this compound, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, arising from the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers is a critical factor influencing the compound's reactivity and biological activity. Theoretical studies have been instrumental in understanding these equilibria. nih.govresearchgate.net

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.net For the parent indazole, MP2/6-31G** calculations predicted the 1H-tautomer to be more stable by approximately 15-17 kJ·mol⁻¹. nih.govthieme-connect.de This stability is often attributed to the greater aromaticity of the benzenoid structure of the 1H-tautomer compared to the o-quinonoid nature of the 2H-tautomer. researchgate.netthieme-connect.de However, substitution patterns on the indazole ring can influence this energy difference. nih.gov

Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have shown that while the 1H-tautomer is often the most stable, the energy differences between the 1H and 2H forms can be very small, and in some substituted cases, the 2H-tautomer can be more stable. nih.govresearchgate.netnih.gov

Quantum Chemical Calculations (e.g., GIAO/DFT)

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and properties. Methods like Density Functional Theory (DFT), often combined with basis sets such as 6-31G** or 6-311++G(d,p), are widely used to study indazole derivatives. nih.govresearchgate.netresearchgate.net

Gauge-Invariant Atomic Orbital (GIAO) calculations, typically at the DFT level, have proven to be highly effective for predicting NMR chemical shifts (¹H, ¹³C, and ¹⁵N). nih.govresearchgate.net This method provides a sound theoretical basis for experimental observations and is crucial for the correct assignment of spectra and the structural elucidation of isomers that may be difficult to isolate or characterize experimentally. nih.gov For instance, in the study of hydroxymethyl-indazoles, GIAO/B3LYP/6-311++G(d,p) calculations were essential for confirming the structures of the various isomers formed during the reaction. nih.govresearchgate.net These calculations can predict global reactivity parameters like HOMO-LUMO energy gaps, chemical hardness, and electrophilicity, which are valuable in fields like corrosion inhibition studies. researchgate.net

| Compound | Method | ΔE (2H - 1H) | ΔE (OH - 1H) |

|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | 3.0 | 47.7 |

| HF/6-31G** | 3.0 | 47.8 | |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | -1.86 | 42.7 |

| HF/6-31G** | -2.03 | 42.8 |

Intramolecular Interactions and Their Influence on Molecular Conformation

The three-dimensional structure of this compound is governed by a variety of intramolecular interactions, with hydrogen bonding playing a particularly significant role. These non-covalent interactions dictate the molecule's preferred conformation, which in turn affects its physical properties and how it interacts with other molecules.

The presence of both a hydroxyl (-OH) group and a methoxy (B1213986) (-OCH₃) group on the benzene (B151609) ring, adjacent to the fused pyrazole system, allows for the formation of specific intramolecular hydrogen bonds. The conformation of the molecule can be stabilized by the formation of a hydrogen bond between the hydroxyl proton and the nitrogen atom at position 2 of the indazole ring, or with the oxygen of the adjacent methoxy group. The planarity of the molecule can be stabilized by the delocalization of π-electrons, which can strengthen these hydrogen bonds, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). mdpi.com

Role of Hydrogen Bonding in Stabilizing Active Conformations

Intramolecular hydrogen bonds are critical in stabilizing conformations that may be responsible for a molecule's biological activity or specific chemical reactivity. In the context of this compound, an intramolecular hydrogen bond between the 5-ol and the 6-methoxy group, or between the 5-ol and the N2-nitrogen, can lock the molecule into a specific planar conformation.

Medicinal Chemistry and Biological Activity of Indazole Derivatives

Structure-Activity Relationship (SAR) Studies for 6-Methoxy-1H-indazol-5-ol Scaffolds

Impact of Substituent Position on Biological Efficacy

The placement of substituents on the indazole ring is a critical determinant of biological efficacy. For instance, in the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, it was found that only small groups were well-tolerated at the C5, C6, or C7 positions, with C6 analogues being the most preferred. acs.org In another study on 1H-indazole-3-amine derivatives as fibroblast growth factor receptor (FGFR) inhibitors, fluorine substitution at the 6-position of the indazole ring led to enhanced enzymatic activity and cellular potency. nih.gov Conversely, substitutions at other positions were not well-tolerated. nih.gov The C-3 position, in particular, has been a focal point for functionalization to produce valuable pharmaceutical precursors for treating cancer and inflammatory diseases. researchgate.net

Influence of Methoxy (B1213986) and Hydroxyl Groups on Potency and Selectivity

The methoxy and hydroxyl groups characteristic of the this compound core play a pivotal role in modulating the potency and selectivity of these compounds. Research has shown that the presence of a methoxy group can be crucial for high potency. nih.gov For example, in the development of human GSK-3 inhibitors, methoxy derivatives demonstrated significantly higher activity compared to their counterparts with a methyl group at the 5-position of the indazole ring. nih.gov Similarly, in the design of VEGFR-2 inhibitors, derivatives featuring an OCH₃ moiety at the 5-position of an isatin (B1672199) core, a related heterocyclic structure, exhibited excellent activity. nih.gov

The hydroxyl group, a hydrogen bond donor, is also vital for the biological activity of these compounds. nih.gov Its presence can significantly impact the binding affinity of the molecule to its target. nih.gov The strategic placement of both methoxy and hydroxyl groups can, therefore, be leveraged to fine-tune the therapeutic properties of indazole-based drugs.

Optimization of Side Chains for Enhanced Pharmacological Profiles

Modification of side chains attached to the indazole nucleus is a key strategy for improving the pharmacological properties of these derivatives. By altering side chains, researchers can enhance target affinity, improve pharmacokinetic parameters, and reduce off-target effects. For instance, in the development of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl]– group were identified as the most potent N1-substituents. acs.org This highlights the importance of optimizing side chains to achieve desired therapeutic outcomes.

Pharmacological Applications of Indazole Derivatives

The structural versatility of the indazole core has led to its exploration in a wide array of therapeutic areas. nih.govresearchgate.net Indazole-based compounds have demonstrated significant potential as anticancer agents, kinase inhibitors, and anti-inflammatory drugs, among other applications. nih.govmdpi.comnih.gov

Antineoplastic and Anticancer Activities

Indazole derivatives are a well-established class of compounds with potent antineoplastic and anticancer activities. mdpi.comresearchgate.netnih.gov Several indazole-based drugs, such as axitinib (B1684631) and pazopanib (B1684535), are commercially available for cancer treatment. The anticancer effects of these compounds are often mediated through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. mdpi.comresearchgate.net

Kinase Inhibition (e.g., Tyrosine Threonine Kinase, VEGFR-2, Pan-Pim Kinases)

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.gov These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.org Indazole derivatives have been extensively investigated as VEGFR-2 inhibitors. researchgate.netnih.gov By blocking the ATP-binding site of VEGFR-2, these compounds can effectively halt the signaling cascade that promotes angiogenesis, thereby starving the tumor of essential nutrients and oxygen. nih.govrsc.org The design of potent VEGFR-2 inhibitors often involves incorporating specific structural features into the indazole scaffold to maximize binding affinity and selectivity. nih.gov

Pan-Pim Kinase Inhibition : The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors. nih.govresearchgate.net They are attractive targets for cancer therapy due to their role in regulating cell survival, proliferation, and apoptosis. nih.gov Novel 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors, demonstrating the potential of the indazole scaffold in targeting this kinase family. nih.govsemanticscholar.org Structure-based drug design has led to the identification of indazole derivatives with picomolar biochemical potency against all three Pim isoforms. nih.gov

The table below summarizes the inhibitory activities of selected indazole derivatives against various kinases.

| Compound/Derivative Class | Target Kinase(s) | Key Findings |

| 1H-indazole-3-carboxamide derivatives | Human GSK-3 | Methoxy derivatives showed higher potency than methyl derivatives. nih.gov |

| 1H-Indazol-3-amine derivatives | FGFR1 and FGFR2 | Fluorine substitution at the 6-position improved enzymatic and cellular potency. nih.gov |

| 3,5-substituted 6-azaindazoles | Pan-Pim kinases | Achieved picomolar biochemical potency against all three Pim isoforms. nih.gov |

| 3-(pyrazin-2-yl)-1H-indazoles | Pan-Pim kinases | Identified as potent inhibitors through hit-to-lead SAR development. nih.gov |

| Various Indazole Derivatives | VEGFR-2 | Designed as potent inhibitors of angiogenesis. nih.gov |

Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

While specific studies on the antiproliferative mechanisms of this compound are not available, the broader class of indazole derivatives has been extensively investigated for its anticancer properties. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A series of novel polysubstituted indazoles demonstrated significant in vitro antiproliferative activity against human cancer cell lines, with IC50 values ranging from 0.64 to 17 µM. nih.gov Select compounds from this series were found to trigger apoptosis and cause a blockage of cells in the S phase of the cell cycle. nih.gov This was accompanied by a decrease in the population of cells in the G2/M and/or G0/G1 phases. nih.gov One particular derivative, however, induced a significant increase in the G2/M phase and the appearance of polyploid cells, suggesting a different mechanism of action potentially involving the microtubule system. nih.gov

These findings suggest that while some indazole derivatives may act as cell cycle-specific antimetabolites or inhibitors of enzymes involved in DNA synthesis, others may function through different pathways. nih.gov

Microtubule Targeting Agents

Specific research on this compound as a microtubule targeting agent has not been identified. However, the indazole scaffold is a key component in the development of compounds that target microtubules, which are crucial for cell division. Many indazole derivatives have been designed to interact with the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting microtubule polymerization.

Structure-activity relationship (SAR) studies on various indazole derivatives have indicated that substitutions on the indazole ring, including methoxy groups, can significantly influence their antiproliferative activity. For instance, certain indazole-based compounds have shown potent anticancer activity with IC50 values in the nanomolar range. nih.gov

Anti-inflammatory Properties

There is no specific information available regarding the anti-inflammatory properties of this compound. However, the indazole nucleus is a well-established scaffold in the design of anti-inflammatory agents. nih.govresearchgate.net

Indazole derivatives have been shown to exert their anti-inflammatory effects through various mechanisms. One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. nih.gov In one study, various indazoles exhibited a significant inhibitory action on cyclooxygenase, with IC50 values to inhibit COX-2 ranging from 12.32 to 23.42 μM. nih.gov

Furthermore, some indazole derivatives have been found to inhibit the production of pro-inflammatory cytokines and free radicals. nih.gov For example, a series of new indazol-3-ol derivatives showed interesting anti-inflammatory activities, with one compound, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, strongly inhibiting the 5-lipoxygenase enzyme with an IC50 of 44 nM. nih.gov

The anti-inflammatory potential of several indazole derivatives is summarized in the table below.

| Compound | Target/Assay | Activity |

| Indazole | Carrageenan-induced paw edema | Significant, dose- and time-dependent inhibition. nih.gov |

| 5-Aminoindazole | Carrageenan-induced paw edema | Maximum inhibition of 83.09% at 100 mg/kg. nih.gov |

| 6-Nitroindazole | Carrageenan-induced paw edema | Maximum inhibition of 71.36% at 100 mg/kg. nih.gov |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-lipoxygenase | IC50 = 44 nM nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal, Antiparasitic)

Specific data on the antimicrobial activities of this compound is not available in the reviewed literature. Nevertheless, the indazole scaffold has been recognized for its potential in developing new antimicrobial agents. researchgate.net

Indazole derivatives have demonstrated a broad spectrum of activity against various pathogens. For instance, a sequence of N-methyl-3-aryl indazoles was found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. researchgate.net

The presence of a methoxy group on the indazole ring has been noted in compounds with antimicrobial properties. turkjps.orgjmchemsci.com For example, para-methoxy substitution on the B ring of certain pyrazoline derivatives, which share structural similarities with indazoles, enhanced antimicrobial activity against P. aeruginosa, E. faecalis, and B. subtilis. turkjps.org

Cardiovascular System Modulators (Antiarrhythmic, Antihypertensive, Calmodulin Antagonism, Rho Kinase Inhibition)

There is a lack of specific information on the cardiovascular effects of this compound. However, the broader class of indazole derivatives has been investigated for its potential in treating cardiovascular diseases. nih.govnih.gov

Several indazole derivatives have shown promise as modulators of the cardiovascular system, exhibiting activities such as antiarrhythmic and antihypertensive effects. nih.govnih.gov One of the mechanisms through which some indazole derivatives exert their effects is through the inhibition of Rho kinase, an enzyme implicated in various cardiovascular diseases, including hypertension. nih.gov

Central Nervous System (CNS) Activities (Antipsychotic, Analgesic, Antipyretic)

No specific studies on the central nervous system activities of this compound were found. However, the indazole scaffold is present in compounds that have been investigated for their effects on the CNS. researchgate.net Some indazole derivatives have shown potential anti-inflammatory and neuroprotective effects in preclinical studies. researchgate.net For instance, certain derivatives have demonstrated protective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells, along with antioxidant properties. researchgate.net

Anti-HIV Activity

While there is no specific information on the anti-HIV activity of this compound, the indazole nucleus has been incorporated into molecules designed as anti-HIV agents. researchgate.netnih.gov The structural diversity of indazole derivatives allows for their development as potential inhibitors of key viral enzymes, such as reverse transcriptase. amazonaws.com

Research has shown that the addition of a methoxy group can enhance the anti-HIV activity of certain molecules. amazonaws.comnih.gov For example, structure-activity relationship studies have indicated that a methoxy group can enhance the anti-HIV activity of molecules against the HIV-1 reverse transcriptase receptor. amazonaws.com

Modulation of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathways

The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway is critical for cardiovascular homeostasis. nih.gov Dysregulation of this pathway can lead to increased oxidative and nitrosative stress, contributing to cardiac alterations and heart failure. nih.gov Therapeutic strategies often target the modulation of this pathway to counteract impaired NO signaling. nih.gov Manipulation of NO levels can be a method to control the progression of and treat conditions like pulmonary hypertension. nih.gov Research has investigated several approaches to modulate the NO-cGMP pathway, including the use of NO donors and phosphodiesterase-5 (PDE5) inhibitors, which prevent the degradation of cGMP. nih.gov While the indazole derivative YC-1 has been developed for its therapeutic potential in circulatory disorders and platelet aggregation, the specific compound this compound has not been directly implicated in the modulation of cGMP pathways in the available research. nih.gov

Estrogen Receptor-β Agonism

The indazole scaffold has been successfully utilized to develop highly selective ligands for the estrogen receptor-β (ERβ), an important pharmaceutical target. nih.gov Researchers have synthesized series of nonsteroidal compounds with a phenyl-2H-indazole core, demonstrating that substitutions at the C-3 position with polar or polarizable groups (like halogens, CF3, or nitrile) can result in high affinity and selectivity for ERβ. nih.gov Some of these indazole-based compounds show affinities for ERβ comparable to estradiol (B170435) and exhibit over 100-fold selectivity for ERβ in cell-based transcriptional assays. nih.gov

The therapeutic potential of selective ERβ agonists has been explored in neurodegenerative diseases. For instance, the highly selective ERβ agonist, indazole chloride (Ind-Cl), was investigated in a mouse model of multiple sclerosis. nih.gov In this preclinical model, therapeutic administration of Ind-Cl led to improvements in clinical disease, a decrease in peripheral Th1 cytokines, and reduced neuroinflammation in the brain. nih.gov Furthermore, Ind-Cl promoted functionally relevant endogenous myelination, suggesting its potential for treating progressive multiple sclerosis. nih.gov Other research has identified 1H-indazole derivatives as effective and orally bioavailable selective estrogen receptor degraders (SERDs), which have shown robust activity in models of breast cancer. mdpi.com

Serotonin (B10506) Receptor Agonism (e.g., 5-HT2 Receptor)

Derivatives of the indazole nucleus have been identified as potent agonists for serotonin 5-HT2 receptors, which are a potential target for treating ocular hypertension and glaucoma. nih.gov A series of 1-(2-aminopropyl)-1H-indazole analogues were synthesized and evaluated, leading to the identification of 1-((S)-2-aminopropyl)-1H-indazol-6-ol as a potent, peripherally acting 5-HT2 receptor agonist. nih.gov This compound demonstrated high selectivity for 5-HT2 receptors over other serotonin receptor subtypes. nih.gov Blockade of the 5-HT2A receptor is a key characteristic of many antipsychotic medications used to treat a range of neuropsychiatric disorders. nih.gov The indazole scaffold is also present in approved drugs targeting other serotonin receptors; for example, Granisetron is an indazole derivative that functions as a 5-HT3 receptor antagonist and is used as an anti-emetic. nih.govbldpharm.com

Table 1: Activity of an Indazole-based 5-HT2 Receptor Agonist

| Compound | Target | Activity | Potential Application |

|---|

Other Therapeutic Areas (e.g., Contraceptive, Osteoporosis, Neurodegenerative Diseases)

The versatile indazole scaffold has been explored across numerous therapeutic areas beyond those previously mentioned. In the realm of neurodegenerative diseases, the estrogen receptor β agonist indazole chloride (Ind-Cl) has shown promise in preclinical models of multiple sclerosis by promoting remyelination. nih.gov Additionally, the indazole derivative edaravone (B1671096) is used for the treatment of amyotrophic lateral sclerosis (ALS). nih.gov

Indazole-containing compounds have also demonstrated a wide range of other pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antifungal properties. researchgate.netnih.gov In oncology, indazole derivatives have been extensively developed as kinase inhibitors. rsc.org For instance, researchers have designed amino-indazole derivatives to target resistance mechanisms in fibroblast growth factor receptor 4 (FGFR4) inhibitors used in cancer therapy. wjgnet.com

Preclinical and Clinical Development of Indazole-Based Therapeutics

Identification of Lead Compounds with Indazole Scaffold

The indazole structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. researchgate.net This has made it a popular starting point for drug discovery programs. Computational methods, such as molecular docking and virtual screening, are often employed to design novel indazole derivatives that interact specifically with biological targets, aiding in the identification of promising lead candidates. longdom.org

Fragment-based lead discovery is another successful approach. In one instance, an indazole fragment was identified through a high-concentration screen and subsequently optimized to yield a potent AXL kinase inhibitor, a target in cancer therapy. nih.gov Similarly, "scaffold hopping" from an indole (B1671886) core to an indazole framework has been used to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 from a lead that was initially selective for MCL-1. rsc.org Structure-guided drug design has also led to the synthesis of 1H-indazole derivatives that act as potent inhibitors of epidermal growth factor receptor (EGFR) kinase. mdpi.comnih.gov

Advancement of Selected Indazole Derivatives into Clinical Candidates

Numerous therapeutic agents based on the indazole scaffold have successfully transitioned from preclinical development to clinical trials and have been approved for market. researchgate.net The versatility of the indazole core allows it to be incorporated into drugs for a variety of indications, from cancer to cardiovascular disease and central nervous system disorders. nih.govbldpharm.com

Axitinib and Pazopanib are well-known multi-kinase inhibitors used in cancer treatment, while Entrectinib is an inhibitor of anaplastic lymphoma kinase (ALK) used for tumors with specific genetic fusions. researchgate.netnih.gov Granisetron is widely used to prevent chemotherapy-induced nausea and vomiting. bldpharm.com Other indazole derivatives, such as ARRY-371797, have entered clinical trials for conditions like LMNA-related dilated cardiomyopathy. nih.gov

Table 2: Examples of Indazole Derivatives in Clinical Development or on the Market

| Compound Name | Therapeutic Area | Target/Mechanism | Development Stage |

|---|---|---|---|

| Axitinib | Oncology | Kinase Inhibitor bldpharm.com | Approved researchgate.net |

| Pazopanib | Oncology | Kinase Inhibitor researchgate.net | Approved researchgate.net |

| Entrectinib | Oncology | ALK Inhibitor nih.gov | Approved bldpharm.comresearchgate.net |

| Granisetron | Supportive Care (Anti-emetic) | 5-HT3 Receptor Antagonist nih.govbldpharm.com | Approved researchgate.net |

| Edaravone | Neurology | Amyotrophic Lateral Sclerosis (ALS) nih.gov | Approved nih.gov |

| ARRY-371797 | Cardiology | p38α Kinase Inhibitor nih.gov | Clinical Trials nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol |

| This compound |

| ARRY-371797 |

| Axitinib |

| Edaravone |

| Entrectinib |

| Granisetron |

| Indazole chloride (Ind-Cl) |

| Irpagratinib (ABSK-011) |

| Pazopanib |

Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the specific computational research approaches for the chemical compound “this compound” as outlined in the request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this specific compound. To do so would require speculation or the misapplication of data from related but distinct molecules, which would compromise the scientific accuracy of the content.

Computational Approaches in the Research of 6 Methoxy 1h Indazol 5 Ol

Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In modern drug discovery, the evaluation of a compound's Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. Computational, or in silico, ADMET prediction has become an indispensable tool in the early stages of research to forecast the pharmacokinetic profile of a drug candidate, thereby reducing the likelihood of late-stage failures. For indazole derivatives, including scaffolds related to 6-Methoxy-1H-indazol-5-ol, various computational models and software are employed to predict these crucial properties.

In silico ADMET studies for novel indazole-based compounds often reveal favorable drug-like characteristics. For instance, studies on newly synthesized indazol-pyrimidine derivatives showed they possessed low toxicity, good solubility, and a promising absorption profile, adhering to established drug-likeness rules such as Lipinski's rule of five and Veber's rule nih.gov. Similarly, ADMET profiling of other indazole derivative series has confirmed favorable pharmacokinetic attributes, supporting their potential for further development longdom.org. These predictions are typically carried out using specialized software that calculates various physicochemical and pharmacokinetic parameters. For example, predictions for a series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were conducted using the pkCSM descriptor algorithm doi.org.

The parameters assessed in these computational evaluations cover a wide range of properties. Key predictions often include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for metabolism), and various toxicity endpoints such as mutagenicity and carcinogenicity. For many indazole scaffolds, predictions indicate good oral bioavailability and GI absorption with low toxicity levels pnrjournal.com. The data generated from these predictive models are often compiled into tables to provide a clear overview of the compound's profile.

Below is an interactive table representing typical ADMET parameters predicted for a hypothetical indazole derivative based on findings for similar compounds.

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP | < 5 | Compliant with Lipinski's Rule |

| H-bond Donors | < 5 | Compliant with Lipinski's Rule |

| H-bond Acceptors | < 10 | Compliant with Lipinski's Rule |

| TPSA | < 140 Ų | Good cell permeability predicted |

| GI Absorption | High | Likely to be well-absorbed orally |

| BBB Permeant | No | Low risk of central nervous system side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| AMES Toxicity | No | Predicted to be non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

These computational predictions are vital for prioritizing lead compounds and guiding medicinal chemistry efforts to optimize the ADMET properties of new indazole-based therapeutic agents longdom.orgdoi.org.

De Novo Design and Optimization of Indazole Scaffolds

De novo drug design is a computational strategy used to generate novel molecular structures with a high likelihood of binding to a specific biological target. This approach is particularly valuable for creating new chemical entities based on a core scaffold like indazole. The process often begins with identifying a target of interest and its three-dimensional structure.

One successful application of this strategy is fragment-led de novo design. In this method, small chemical fragments that bind to the target protein are identified, often through techniques like X-ray crystallography or nuclear magnetic resonance (NMR). These fragments are then computationally grown or linked together within the target's binding site to create a larger, more potent molecule. This approach was used to discover a novel series of 1H-indazole-based derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) nih.gov. The resulting compounds demonstrated inhibitory activity in the micromolar range with excellent ligand efficiencies nih.gov.

Structure-guided drug design is another key computational technique used to optimize indazole scaffolds. This method relies on the crystal structure of the target protein, often in complex with a lead compound. By visualizing the interactions between the ligand and the protein, medicinal chemists can make rational modifications to the scaffold to improve binding affinity and selectivity. This has been applied to the development of indazole derivatives as inhibitors for various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK) nih.gov.

The optimization process is iterative. A newly designed compound is synthesized and tested. The biological data, and often a new co-crystal structure, are then used to inform the next round of design. This cycle of design, synthesis, and testing is repeated to refine the compound's properties. For instance, modifications to the zinc-binding group (ZBG) of indazole-based histone deacetylase 6 (HDAC6) inhibitors were guided by the need to improve pharmacokinetic properties, leading to a significant enhancement in oral bioavailability nih.gov. The initial potent inhibitor, compound 5j, had very low oral bioavailability (1.2%), but a rationally designed successor, compound 12, which featured an ethyl hydrazide ZBG, showed a much-improved bioavailability of 53% nih.gov.

Computational tools such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are central to these design and optimization efforts longdom.org. Molecular docking predicts the preferred orientation of a molecule when bound to a target, while QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. These computational approaches accelerate the development of optimized indazole derivatives for a wide range of therapeutic targets longdom.orgmdpi.com.

Advanced Characterization Techniques in Indazole Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of 6-Methoxy-1H-indazol-5-ol, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, Solid-State NMR, CPMAS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in both solution and the solid state.

¹H and ¹³C NMR: In solution, ¹H and ¹³C NMR spectra provide precise information about the hydrogen and carbon framework of the molecule. For indazole derivatives, the chemical shifts (δ) are characteristic of the bicyclic aromatic system. For a related compound, Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons and the methoxy (B1213986) groups. nih.gov The indazole protons appear at δ 8.14 (d, J = 8.9 Hz, 1H), 7.01 (dd, J = 9.0, 2.1 Hz, 1H), and 6.91 (d, J = 2.1 Hz, 1H), while the methoxy groups resonate at δ 3.89 (s, 3H) and 3.85 (s, 3H). nih.gov The ¹³C NMR spectrum for the same compound displays signals for the aromatic carbons between δ 91.5 and 163.2 ppm, with the methoxy carbons appearing around δ 55.6 ppm. nih.gov For this compound, one would expect characteristic signals for the protons on the benzene (B151609) ring, the N-H proton of the pyrazole (B372694) ring, the phenolic -OH proton, and the methoxy protons.

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing heterocycles like indazoles. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and can readily distinguish between the N-1 and N-2 positions in the indazole ring. nih.govresearchgate.netacs.org This technique is crucial for studying tautomerism, as the nitrogen chemical shifts differ significantly between 1H- and 2H-indazole tautomers. nih.gov

Solid-State NMR (CPMAS): In the solid state, techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) provide high-resolution spectra for solid samples. mdpi.comemory.edu This is particularly valuable for studying polymorphism, understanding intermolecular interactions in the crystal lattice, and characterizing materials that are insoluble or unstable in solution. nih.govmdpi.com For instance, the ¹³C CP-MAS spectrum of 5-hydroxyindazole, a closely related compound, shows a characteristic peak at approximately 135 ppm corresponding to the two carbon atoms adjacent to the nitrogen atoms in the indazole ring. researchgate.net Solid-state NMR can also be used to observe the co-existence of different tautomers in the solid state. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 8.14 (d, J = 8.9 Hz) | Indazole H |

| ¹H | 7.01 (dd, J = 9.0, 2.1 Hz) | Indazole H |

| ¹H | 6.91 (d, J = 2.1 Hz) | Indazole H |

| ¹H | 3.89 (s) | Methoxy (-OCH₃) |

| ¹H | 3.85 (s) | Methoxy (-OCH₃) |

| ¹³C | 163.2, 160.2, 159.3, 141.9, 136.2, 132.3, 125.7, 123.0, 118.9, 115.7, 114.7, 91.5 | Aromatic Carbons |

| ¹³C | 55.6, 52.1 | Methoxy and Ester Methyl Carbons |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of polar molecules such as indazole derivatives.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For indazole-type compounds, characteristic fragmentation often involves the cleavage of bonds within the heterocyclic ring system and the loss of substituents. researchgate.net For example, studies on synthetic cannabinoids with an indazole core have shown that a common fragmentation pathway involves the cleavage of the bond between the carbonyl group and the indazole ring in derivatized compounds. researchgate.net For this compound, one would expect to observe the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, followed by fragmentation involving the loss of methyl or methoxy groups.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Monoisotopic Mass | 164.0586 Da |

| [M+H]⁺ | 165.0664 Da |

| [M+Na]⁺ | 187.0483 Da |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indazole derivative will show characteristic absorption bands corresponding to the vibrations of its specific bonds.

For a related compound, Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, characteristic IR absorption bands (in cm⁻¹) are observed at 2958 and 2843 (C-H stretching of methoxy group), 1714 (C=O stretching of the ester), and 1624 (aromatic C=C stretching). nih.gov For this compound, one would expect to see a broad absorption band for the O-H stretching of the hydroxyl group (typically around 3200-3600 cm⁻¹), N-H stretching from the pyrazole ring (around 3300-3500 cm⁻¹), C-H stretching from the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-O stretching from the methoxy and hydroxyl groups (around 1000-1300 cm⁻¹).

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| N-H Stretch (Indazole) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Aryl ether & Phenol) | 1000 - 1300 |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Solid-State Structures and Conformations

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the exact coordinates of each atom, bond lengths, bond angles, and torsional angles. nih.govmdpi.com This technique provides unambiguous proof of the molecular structure and reveals the conformation of the molecule in the solid state. mdpi.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For 5,6-Dimethoxy-3-methyl-1H-indazole, a related compound, the calculated elemental composition for C₁₀H₁₂N₂O₂ is C, 50.00%; H, 5.03%; N, 11.66%. The experimentally found values were C, 49.72%; H, 5.01%; N, 11.39%, which are in close agreement. semanticscholar.org

| Element | Calculated Mass Percentage (%) |

|---|---|

| Carbon (C) | 58.53 |

| Hydrogen (H) | 4.91 |

| Nitrogen (N) | 17.06 |

| Oxygen (O) | 19.49 |

Future Directions and Emerging Research Avenues for 6 Methoxy 1h Indazol 5 Ol

Exploration of Novel Synthetic Methodologies

While classical methods for indazole synthesis are well-established, the demand for more efficient, sustainable, and diverse synthetic routes is perpetual. Future research will likely focus on developing novel methodologies that can be applied to the synthesis of 6-Methoxy-1H-indazol-5-ol and its analogues with greater control and efficiency.

Key areas of exploration include:

C-H Activation/Functionalization: Direct C-H bond activation is a powerful strategy for streamlining synthetic pathways by avoiding pre-functionalized starting materials. Future methodologies may focus on the selective functionalization of the indazole core, allowing for the late-stage introduction of various substituents to build a library of derivatives based on the this compound scaffold.

Photoredox and Electrochemical Synthesis: These emerging techniques offer mild and often unique reaction pathways that are not accessible through traditional thermal methods. Exploring light- or electricity-driven cyclizations and substitutions could lead to novel and more environmentally friendly syntheses of indazole derivatives.

Flow Chemistry: Continuous flow synthesis provides advantages in terms of safety, scalability, and reaction control. Developing a robust flow-based synthesis for this compound would enable rapid production and facilitate the efficient exploration of its chemical space by allowing for quick modifications and library generation.

One-Pot Procedures: Multi-component reactions or tandem processes that form the indazole ring and introduce key substituents in a single step can significantly improve efficiency. For instance, a copper(I)-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazoles, providing a potential blueprint for creating more complex indazole-based structures efficiently. mdpi.com

Development of Multi-Targeting Agents Based on the Indazole Scaffold

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and inflammatory conditions. The development of multi-target-directed ligands (MTDLs) is a promising therapeutic strategy. The indazole scaffold is an ideal framework for designing such agents due to its ability to interact with multiple biological targets. nih.gov

Future research on this compound in this area could involve:

Kinase and Enzyme Inhibition: Many indazole derivatives are known to be potent kinase inhibitors. researchgate.net The 6-methoxy and 5-hydroxyl groups on the scaffold can be used as anchor points to design molecules that inhibit multiple kinases involved in a specific disease pathway (e.g., both receptor tyrosine kinases and downstream serine/threonine kinases in cancer). A new family of 5-substituted indazole derivatives has shown a multitarget profile by inhibiting both cholinesterase and BACE1, enzymes implicated in Alzheimer's disease. nih.gov

Hybrid Molecule Design: The this compound core could be chemically linked to another pharmacophore known to act on a different target. This could create a single hybrid molecule capable of, for example, inhibiting tumor growth and blocking angiogenesis simultaneously.

Fragment-Based and Structure-Guided Design: By using computational and structural biology techniques, researchers can identify how different fragments of indazole derivatives bind to various targets. nih.gov This knowledge can guide the rational design of new molecules based on the this compound structure that are optimized for dual or multiple target engagement.

| Research Area | Example Target Combination | Potential Disease Application |

| Oncology | VEGFR / EGFR Kinases | Cancer |

| Neurodegeneration | Cholinesterase / BACE1 | Alzheimer's Disease |

| Inflammation | PDE-4 / TNF-α | Inflammatory Diseases sci-hub.se |

Application in Neglected Tropical Diseases and Rare Conditions

Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet research and development for new treatments are severely underfunded. who.int The versatile biological activity of indazoles makes them attractive candidates for development against these diseases.

Promising research avenues include:

Antiprotozoal Activity: Indazole derivatives have demonstrated significant in vitro activity against several protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and various Leishmania species (which cause leishmaniasis). nih.govresearchgate.nettaylorandfrancis.com Specifically, 3-alkoxy-1-benzyl-5-nitroindazole derivatives showed promising results against Leishmania amazonensis. nih.gov Future work should involve synthesizing and screening a library of this compound derivatives to identify potent and selective antiprotozoal agents.

Antibacterial and Antifungal Properties: The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The indazole scaffold has been explored for its antibacterial properties, and further investigation into derivatives of this compound against resistant bacterial strains (e.g., MRSA) and pathogenic fungi is warranted. nih.govresearchgate.net

Repurposing for Rare Diseases: Many rare genetic disorders are caused by the malfunction of specific enzymes or proteins. Given the success of indazoles as kinase inhibitors, derivatives of this compound could be screened against targets relevant to rare cancers or metabolic disorders, offering a potential route for repurposing this chemical scaffold.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the predictive accuracy of preclinical development. nih.govnih.gov Integrating these computational tools into the research pipeline for this compound can unlock new possibilities.

Key applications include:

Predictive Modeling: AI/ML algorithms, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of novel indazole derivatives before they are synthesized. nih.govastrazeneca.com This in silico screening allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the indazole scaffold that are optimized for specific properties, such as high binding affinity to a target and low predicted toxicity. premierscience.com This approach can explore a much larger chemical space than traditional methods.

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel biological targets for which indazole-based drugs might be effective. premierscience.com This can help uncover new therapeutic applications for derivatives of this compound.

| AI/ML Application | Description | Impact on Indazole Research |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Rapidly screen virtual libraries of this compound derivatives to predict their potency. |

| Generative Adversarial Networks (GANs) | Algorithms that can generate novel molecular structures with desired properties. | Design new, optimized indazole-based compounds for specific targets. |

| Natural Language Processing (NLP) | Analysis of scientific literature and clinical data to extract insights. | Identify new potential targets and disease associations for the indazole scaffold. |

Investigation of Indazole Derivatives as Chemical Biology Probes

Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein or pathway. The potent and often selective nature of indazole derivatives, particularly as kinase inhibitors, makes them excellent candidates for development into chemical probes. researchgate.net

Future work in this area could focus on:

Developing Selective Kinase Probes: By systematically modifying the this compound scaffold, researchers could develop highly selective inhibitors for individual kinases. These probes would be invaluable tools for dissecting the specific roles of different kinases in cellular signaling pathways.

Affinity-Based Probes: A derivative of this compound could be functionalized with a reactive group or a tag (like biotin (B1667282) or a fluorescent dye). Such probes can be used in chemoproteomic experiments to identify the direct cellular targets of the compound, helping to elucidate its mechanism of action and uncover potential off-targets.

Photoaffinity Labeling: Incorporating a photo-reactive group onto the indazole scaffold would allow for photoaffinity labeling, a powerful technique to covalently link the probe to its target protein upon UV irradiation. This enables the unambiguous identification of binding partners in a complex biological environment.

By pursuing these future directions, the scientific community can fully exploit the therapeutic and scientific potential of the this compound scaffold, paving the way for the development of new medicines and a deeper understanding of human biology.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-1H-indazol-5-ol, and how can reaction conditions be optimized?

A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for indazole derivatives. For example, CuI in PEG-400/DMF under inert conditions facilitates regioselective coupling, as demonstrated in analogous indole syntheses . Optimization includes solvent selection (polar aprotic solvents enhance reaction rates) and temperature control (room temperature minimizes side reactions). Reaction progress should be monitored via TLC or HPLC to adjust stoichiometry and catalyst loading .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming functional groups and regiochemistry, as shown in studies of structurally similar indoles . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., 254 nm) assesses purity. Differential Scanning Calorimetry (DSC) or melting point analysis further confirms crystalline integrity .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Stability studies under varying conditions (pH, temperature, light exposure) are essential. For instance, indole analogs degrade via oxidation or hydrolysis; thus, storage at -20°C under nitrogen and use of stabilizers (e.g., antioxidants like BHT) are recommended. Periodic LC-MS analysis tracks degradation products, and lyophilization improves long-term stability for aqueous solutions .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations, such as those applied in the Colle-Salvetti correlation-energy framework, model electron density and kinetic energy to predict redox potentials and nucleophilic/electrophilic sites . Software like Gaussian or ORCA, paired with basis sets (e.g., B3LYP/6-31G*), enables analysis of frontier molecular orbitals (HOMO/LUMO) and charge distribution, guiding derivatization strategies .

Q. What experimental strategies address contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from assay variability (e.g., cell line specificity) or compound stability. A tiered approach includes:

- Replicating assays under standardized conditions (e.g., ISO-certified protocols).

- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Conducting meta-analyses of published data to identify confounding variables (e.g., metabolite interference) .

Q. How can researchers map the biochemical pathways influenced by this compound in cellular models?

Multi-omics integration (transcriptomics, proteomics) identifies pathway modulation. For example, RNA-seq reveals differential gene expression in treated vs. control cells, while phosphoproteomics highlights kinase activity changes. CRISPR-Cas9 knockout libraries can validate candidate pathways (e.g., apoptosis or oxidative stress responses). Cross-referencing with databases like KEGG or Reactome contextualizes findings .

Q. What methodologies resolve crystallographic challenges for this compound derivatives in structural studies?

SHELX-based refinement (e.g., SHELXL) handles twinning and high-resolution data for small molecules. For poorly diffracting crystals, synchrotron radiation or cryocooling improves data quality. Molecular docking (AutoDock Vina) supplements crystallography by predicting binding modes to targets like kinases or GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.